molecular formula C19H14BrN B1275002 9-Benzyl-3-bromo-9H-carbazole CAS No. 339576-55-5

9-Benzyl-3-bromo-9H-carbazole

Cat. No. B1275002
M. Wt: 336.2 g/mol
InChI Key: NMNQVRIUUBFICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-Benzyl-3-bromo-9H-carbazole is a brominated derivative of carbazole, which is a tricyclic aromatic molecule consisting of two benzene rings fused onto a pyrrole ring. This compound has been synthesized by N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole, resulting in a molecule where the carbazole ring system is essentially planar and forms a dihedral angle of 87.1° with the attached phenyl ring .

Synthesis Analysis

The synthesis of 9-Benzyl-3-bromo-9H-carbazole and related compounds involves various methodologies. For instance, the synthesis of substituted 9H-carbazoles can be achieved through photostimulated S(RN)1 substitution reactions starting from diarylamines, which can be obtained via Pd-catalyzed or Cu-catalyzed reactions . Another approach for synthesizing benzo[a]carbazoles involves Rh(iii)-catalyzed cascade reactions of 2-arylindoles with α-diazo carbonyl compounds, which allows for regio-selective synthesis with good functional group tolerance . Additionally, direct bromination of N- and C-substituted carbazoles using N-bromosuccinimide or a N-bromosuccinimide/silica gel system has been reported, providing a method for preparing bromocarbazole derivatives .

Molecular Structure Analysis

The molecular structure of 9-Benzyl-3-bromo-9H-carbazole has been determined through X-ray crystallography, revealing a planar carbazole ring system and the orientation of the benzyl group . Similarly, the structure of related compounds such as 3-benzothiazole-9-ethyl carbazole has been characterized, showing that the crystal belongs to the orthorhombic crystal system . Molecular modeling and experimental studies have also been conducted on 9-benzyl-3,6-diiodo-9H-carbazole to analyze the changes in the benzene and pyrrole rings compared to unsubstituted carbazole .

Chemical Reactions Analysis

The reactivity of 9H-carbazole and its derivatives has been explored in various chemical reactions. For example, biphenyl-utilizing bacteria have been used to produce hydroxylated 9H-carbazole metabolites, demonstrating the potential for biotransformation of these compounds . The bromination reactions of carbazoles have been studied, comparing different brominating reagents and their effects on the reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives have been extensively studied. For instance, the optical properties of novel carbazole Schiff bases have been investigated, revealing that the photoluminescence spectra depend on the functional groups associated with the carbazole . The electronic spectroscopy of bromocarbazoles has been compared with their non-brominated counterparts, analyzing the effects of the bromine atom on the spectroscopic data and photophysical parameters . Additionally, the interaction of 3-benzothiazole-9-ethyl carbazole with bovine serum albumin (BSA) has been studied, indicating the potential for biological labeling applications .

Scientific Research Applications

  • Synthesis of New Compounds

    • Field : Chemistry
    • Application : The compound is used in the synthesis of new chemical compounds .
    • Method : The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole .
    • Results : The carbazole ring system is essentially planar and forms a dihedral angle of 87.1° with the phenyl ring .
  • Study of Electronic Spectroscopy

    • Field : Physics
    • Application : The compound is used in the study of electronic spectroscopy of bromocarbazoles .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Synthesis of Dopant or Host Materials

    • Field : Material Science
    • Application : The compound is used in the synthesis of dopant or host materials .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : The compound has found application in highly efficient phosphorescent and TADF OLEDs .
  • Nanodevices and Rechargeable Batteries

    • Field : Nanotechnology and Energy Storage
    • Application : Polycarbazole and its derivatives, which can be synthesized from 9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices and rechargeable batteries .
    • Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
    • Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
  • Electrochemical Transistors

    • Field : Electronics
    • Application : Carbazole-based polymers, which can be synthesized from 9H-carbazole, have been used in electrochemical transistors due to their excellent electrical and electrochemical properties .
    • Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
    • Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
  • Photocopiers

    • Field : Optoelectronics
    • Application : PVK, poly (N-vinyl carbazole), which can be synthesized from 9H-carbazole, has been used in photocopiers due to its considerable photoconductive properties .
    • Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
    • Results : PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
  • Aryl Hydrocarbon Receptor Agonist

    • Field : Biochemistry
    • Application : 3-Bromo-9H-carbazole, which can be synthesized from 9H-carbazole, is an aryl hydrocarbon receptor agonist .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Environmental Testing and Research

    • Field : Environmental Science
    • Application : 3-Bromo-9H-carbazole is used as a standard for environmental testing and research .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
  • Biological Potency Study

    • Field : Biology
    • Application : 3-Bromo-9H-carbazole is used for the biological potency study, characterization of mono to tetra-halogenated carbazoles .
    • Method : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .

Safety And Hazards

While specific safety and hazard information for 9-Benzyl-3-bromo-9H-carbazole was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. This typically includes avoiding breathing in dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Carbazole-based compounds like 9-Benzyl-3-bromo-9H-carbazole have potential applications in a variety of fields, including biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Their versatility in functionalization and excellent charge transport ability make them promising candidates for future research and development .

properties

IUPAC Name

9-benzyl-3-bromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNQVRIUUBFICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3-bromo-9H-carbazole

Synthesis routes and methods

Procedure details

24 g of 3-bromocarbazole was dissolved in 100 ml of tetrahydrofuran. To this was added 14 g of potassium carbonate followed by 14 g of benzylchloride and allowed the reaction to stir at room temperature overnight. The reaction mixture was poured into water and the precipitated white solid was filtered, washed with methanol and dried under vacuum to obtain 30 g 9-benzyl-3-bromocarbazole (89%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3-bromo-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-Benzyl-3-bromo-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-Benzyl-3-bromo-9H-carbazole
Reactant of Route 4
9-Benzyl-3-bromo-9H-carbazole
Reactant of Route 5
9-Benzyl-3-bromo-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-Benzyl-3-bromo-9H-carbazole

Citations

For This Compound
3
Citations
PM Huang, XC Wang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C19H14BrN, was synthesized by the N-alkylation of (chloromethyl) benzene with 3-bromo-9H-carbazole. The carbazole ring system is essentially planar (rms …
Number of citations: 8 scripts.iucr.org
L Guo, X Wang, L Feng - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
… The 9-benzyl-3-bromo-9H-carbazole (monomer 1) and 2,2′-(2,2′-dimethoxy-[1,1′-… The characterization data were listed as follows: 9-benzyl-3-bromo-9H-carbazole (monomer 1): 1 …
Number of citations: 6 www.sciencedirect.com
D Sissouma, SC Collet, AY Guingant - Synlett, 2004 - thieme-connect.com
… To a solution of diene 3 (0.60 mmol) in dry MeCN (4 mL), a solution of 9-benzyl-3-bromo-9H-carbazole-1,4-dione 2 (0.55 mmol) in dry MeCN (4 mL) was added at rt with stirring. After 48 …
Number of citations: 38 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.